molecular formula C10H20N2O B12978338 (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol

(1-Methylazetidin-3-yl)(piperidin-4-yl)methanol

Cat. No.: B12978338
M. Wt: 184.28 g/mol
InChI Key: GJFVYXPDZNCHFO-UHFFFAOYSA-N
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Description

(1-Methylazetidin-3-yl)(piperidin-4-yl)methanol is an organic compound with the molecular formula C10H20N2O. It is a member of the azetidine and piperidine families, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the azetidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted azetidines and piperidines.

Scientific Research Applications

(1-Methylazetidin-3-yl)(piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine and piperidine rings allow it to mimic the structure of natural ligands, enabling it to bind to and modulate the activity of these targets. This can result in various biological effects, including changes in cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

  • (1-Methylazetidin-3-yl)(piperidin-4-yl)amine
  • (1-Methylazetidin-3-yl)(piperidin-4-yl)ketone
  • (1-Methylazetidin-3-yl)(piperidin-4-yl)aldehyde

Comparison:

  • Structural Differences: While these compounds share the azetidine and piperidine rings, they differ in the functional groups attached to these rings (e.g., amine, ketone, aldehyde).
  • Chemical Properties: The presence of different functional groups affects the compounds’ reactivity, solubility, and stability.
  • Biological Activity: The specific functional groups can influence the compounds’ interactions with biological targets, leading to variations in their pharmacological effects.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(1-methylazetidin-3-yl)-piperidin-4-ylmethanol

InChI

InChI=1S/C10H20N2O/c1-12-6-9(7-12)10(13)8-2-4-11-5-3-8/h8-11,13H,2-7H2,1H3

InChI Key

GJFVYXPDZNCHFO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C(C2CCNCC2)O

Origin of Product

United States

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